molecular formula C14H20N2O2 B14841759 3-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide

3-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide

Katalognummer: B14841759
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: UHWFYKNPYRVJHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide is a chemical compound with the molecular formula C13H18N2O2. This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 3-cyclopropoxy-2-(dimethylamino)benzaldehyde with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like crystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide is used in various fields of scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

3-cyclopropyloxy-2-(dimethylamino)-N,N-dimethylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-15(2)13-11(14(17)16(3)4)6-5-7-12(13)18-10-8-9-10/h5-7,10H,8-9H2,1-4H3

InChI-Schlüssel

UHWFYKNPYRVJHD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=CC=C1OC2CC2)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.